Oral Bioavailability and Hepatic Distribution: VCH-916 vs. Dasabuvir Preclinical PK Comparison
VCH-916 demonstrates quantifiable differentiation from dasabuvir in oral bioavailability and liver targeting in preclinical species. VCH-916 achieves >40% oral bioavailability in both rat and dog [1], whereas dasabuvir exhibits species-dependent bioavailability of 33-38% in rat but only 7% in dog [2]. Furthermore, VCH-916 achieves 5-fold higher exposure in rat liver versus plasma following oral administration [1], a tissue distribution advantage not documented for dasabuvir at comparable magnitude.
| Evidence Dimension | Oral bioavailability (rat) |
|---|---|
| Target Compound Data | >40% (rat) |
| Comparator Or Baseline | Dasabuvir: 33-38% (rat) |
| Quantified Difference | VCH-916 >40% vs. Dasabuvir 33-38%; bioavailability difference of ~5-10 percentage points |
| Conditions | Rat oral administration; Dasabuvir data from preclinical characterization studies |
Why This Matters
Higher oral bioavailability reduces the dose required to achieve therapeutic exposure, improving formulation feasibility and potentially lowering cost of goods.
- [1] Chauret N, Chagnon-Labelle C, Diallo M, Laquerre J, Plante S. Preclinical Pharmacokinetic and ADME Characterization of VCH-916, a Novel Non-Nucleoside HCV NS5B Polymerase Inhibitor. EASL 43rd Annual Meeting, Milan, Italy, April 23-27, 2008. VCH-916 bioavailability >40% in rat and dog; liver exposure 5-fold higher than plasma. View Source
- [2] Li C, et al. Preclinical Pharmacokinetics and In Vitro Metabolism of Dasabuvir, a Nonnucleoside HCV NS5B Polymerase Inhibitor. Drug Metab Dispos. 2016;44(2):198-206. Dasabuvir bioavailability 33-38% in rat, ~7% in dog. View Source
